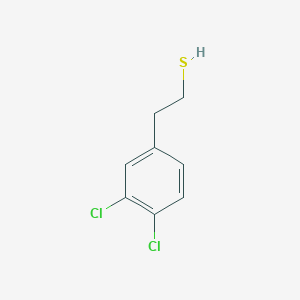

2-(3,4-Dichlorophenyl)ethanethiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,4-Dichlorophenyl)ethanethiol is an organic compound characterized by a phenyl ring substituted with two chlorine atoms at the 3 and 4 positions, and an ethanethiol group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3,4-dichlorobenzene as the starting material.

Reaction Steps: The process involves the following steps:

Halogenation: Chlorination of benzene to produce 3,4-dichlorobenzene.

Thiolation: Introduction of the ethanethiol group through a substitution reaction.

Reaction Conditions: The halogenation step requires a chlorinating agent such as chlorine gas or thionyl chloride, and the thiolation step involves the use of ethanethiol in the presence of a suitable catalyst.

Industrial Production Methods:

Batch Process: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

Continuous Process: Some production facilities may use a continuous process to increase efficiency and output.

Types of Reactions:

Oxidation: this compound can be oxidized to form the corresponding disulfide or sulfonic acid derivatives.

Reduction: Reduction reactions can lead to the formation of 2-(3,4-dichlorophenyl)ethanol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide or amines can be used for substitution reactions.

Major Products Formed:

Disulfides: Resulting from the oxidation of the thiol group.

Sulfonic Acids: Formed through further oxidation.

Alcohols: Produced from reduction reactions.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dichlorophenyl)ethanethiol is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the manufacture of herbicides and other agrochemicals.

Wirkmechanismus

The mechanism by which 2-(3,4-Dichlorophenyl)ethanethiol exerts its effects involves its interaction with specific molecular targets and pathways:

Molecular Targets: The thiol group can bind to metal ions or other reactive species, influencing biological processes.

Pathways Involved: The compound may interfere with enzymatic reactions or signaling pathways, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

2-(3,4-Dichlorophenyl)ethanethiol is compared with other similar compounds to highlight its uniqueness:

2-(2,4-Dichlorophenyl)ethanethiol: Similar structure but different positioning of chlorine atoms.

2-(3,4-Dichlorophenyl)ethanol: Similar phenyl ring but with an alcohol group instead of a thiol group.

2,4-Dichlorophenol: A related compound with a hydroxyl group instead of the ethanethiol group.

Biologische Aktivität

2-(3,4-Dichlorophenyl)ethanethiol, also known as dichlorophenyl ethanethiol, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

Chemical Structure and Properties

The chemical structure of this compound features a thiol group (-SH) attached to an ethane backbone and a dichlorophenyl moiety. The presence of the thiol group is significant as it can form covalent bonds with various biological molecules, influencing their activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The thiol group allows the compound to interact with cysteine residues in proteins, potentially altering enzyme functions. This interaction can modulate pathways related to cell signaling and metabolism.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties. Its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes could be responsible for this activity.

- Anticancer Potential : Research has suggested that compounds with similar structures may have anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antimicrobial | Disk diffusion | Active against Staphylococcus aureus (MIC = 8 µg/mL) |

| Study 2 | Cytotoxicity | MTT assay | Induced apoptosis in cancer cell lines (IC50 = 12 µM) |

| Study 3 | Enzyme inhibition | Enzyme kinetics | Inhibited acetylcholinesterase activity (IC50 = 15 µM) |

Case Studies and Research Findings

- Antimicrobial Activity : A study published in Frontiers in Pharmacology demonstrated that derivatives of thiols similar to this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways .

- Cytotoxic Effects on Cancer Cells : Research highlighted in various pharmacological reviews indicates that compounds containing thiol groups can induce oxidative stress in cancer cells, leading to increased apoptosis. In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines .

- Neurotoxicological Studies : Investigations into the neurotoxic effects of similar compounds have revealed that they may inhibit key enzymes involved in neurotransmitter regulation, such as acetylcholinesterase. This inhibition can lead to an accumulation of neurotransmitters, resulting in overstimulation of neural pathways .

Eigenschaften

IUPAC Name |

2-(3,4-dichlorophenyl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2S/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLFYURUBRDFCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCS)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.